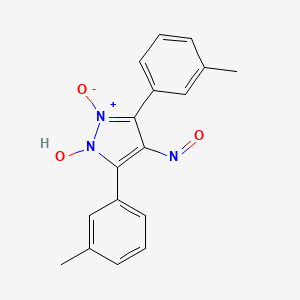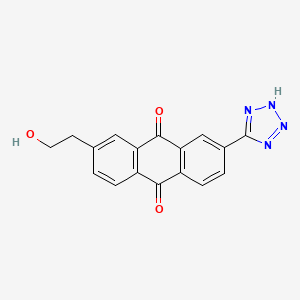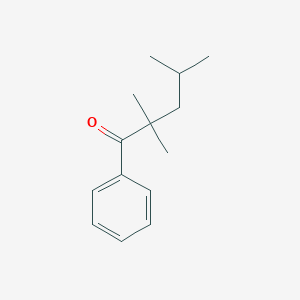
2,2,4-Trimethyl-1-phenylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1-phenylpentan-1-one is an organic compound with a unique structure that includes a phenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1-phenylpentan-1-one typically involves the reaction of 2,2,4-trimethylpentane with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance efficiency and scalability. The use of specific catalysts and optimized reaction conditions can significantly improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1-phenylpentan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its use as a model compound in biochemical assays.
Medicine: Investigations into its pharmacological properties may reveal potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, including fragrances and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane: A structurally related compound with different chemical properties.
Phenylacetone: Another compound with a phenyl group, but with distinct reactivity and applications.
Uniqueness: 2,2,4-Trimethyl-1-phenylpentan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a phenyl group with a branched pentanone backbone sets it apart from other similar compounds.
Propriétés
Numéro CAS |
61067-15-0 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O/c1-11(2)10-14(3,4)13(15)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Clé InChI |
CIAVXCLFBCPEQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


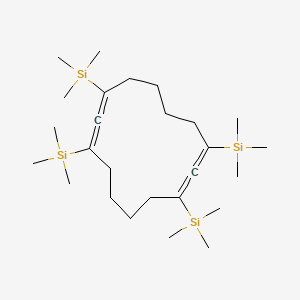
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
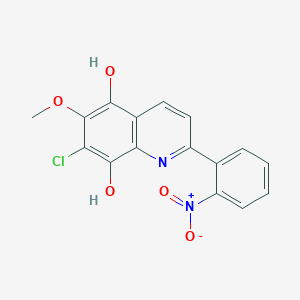
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
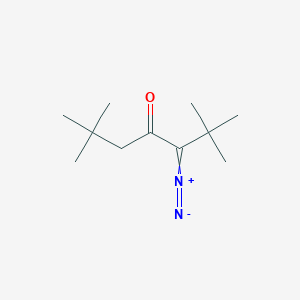
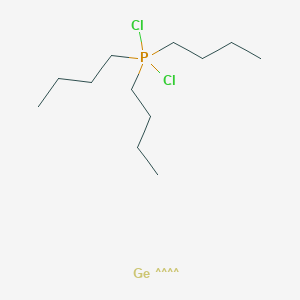
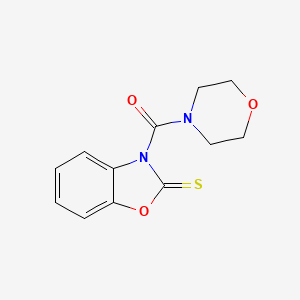
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
